molecular formula C6H16NNaO7P2 B017172 奈利膦酸钠 CAS No. 80729-79-9

奈利膦酸钠

货号 B017172
CAS 编号: 80729-79-9
分子量: 299.13 g/mol
InChI 键: MHYULJPRWPTMTD-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Neridronate Sodium, also known as Neridronic Acid, is a bisphosphonate drug that prevents osteoclastic bone resorption . It is used for the prevention and treatment of osteoporosis . The chemical formula of Neridronate Sodium is C6H16NNaO7P2 .


Molecular Structure Analysis

Neridronate Sodium has a molecular weight of 299.131 . The IUPAC name for this compound is sodium hydrogen (6-amino-1-hydroxy-1-phosphonohexyl)phosphonate . The structure of Neridronate Sodium includes two phosphonate groups linked together through a carbon atom .


Chemical Reactions Analysis

Bisphosphonates like Neridronate Sodium have a P-C-P structure, which is similar to the P-O-P structure of native pyrophosphate . This structure allows strong and selective binding to hydroxyapatite, as well as osteoclast inhibition through different mechanisms of action .


Physical And Chemical Properties Analysis

Neridronate Sodium is a small molecule with a water solubility of 20.9 mg/mL . It has a logP value of -0.89, indicating its hydrophilic nature . The compound has a pKa (Strongest Acidic) of 0.69, indicating its acidic nature . It has a polar surface area of 164.14 Å2, suggesting its ability to form hydrogen bonds .

科学研究应用

  1. 成骨细胞分化: 奈利膦酸钠增强了培养的成骨细胞分化为成熟的成骨细胞,提示其可用于脱矿性代谢性骨病的长期治疗 (Frediani et al., 2004).

  2. 骨病治疗: 在意大利被批准用于治疗骨质发育不全、佩吉特骨病和 I 型复杂性区域疼痛综合征 (Corrado, Colia, & Cantatore, 2017).

  3. 抑制血管生成: 奈利膦酸钠在体外和体内均能抑制血管生成,使其成为治疗慢性炎症性疾病和癌症等各种血管生成依赖性疾病的潜在疗法 (Ribatti et al., 2007).

  4. 骨质疏松和疼痛综合征治疗: 它被许可用于治疗骨质疏松症和 I 型复杂性区域疼痛综合征 (Gatti et al., 2013).

  5. 骨密度改善: 奈利膦酸钠可增加骨密度,减少 I 型骨质发育不全成人的骨吸收 (Leali et al., 2017).

  6. 癌症治疗支持: 它可以预防前列腺癌患者在接受雄激素剥夺治疗时发生骨质流失 (Morabito et al., 2004).

  7. 瞬时性骨质疏松治疗: 它成功地治疗了一名年轻女性怀孕期间的髋部瞬时性骨质疏松 (Montagna et al., 2005).

  8. 骨骼状况改善: 奈利膦酸钠可有效治疗代谢性骨病和肌肉骨骼疼痛 (Iolascon & Moretti, 2022).

  9. 复杂性区域疼痛综合征: 奈利膦酸钠已显示出有望减轻与复杂性区域疼痛综合征相关的剧烈疼痛 (Littlejohn, 2013).

  10. 绝经后骨质疏松症治疗: 当静脉给药时,它会导致绝经后妇女的骨密度临床相关增加 (Braga et al., 2003).

安全和危害

Neridronate Sodium is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and can cause health hazards . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and not to eat, drink, or smoke when using this product .

属性

IUPAC Name

sodium;(6-amino-1-hydroxy-1-phosphonohexyl)-hydroxyphosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H17NO7P2.Na/c7-5-3-1-2-4-6(8,15(9,10)11)16(12,13)14;/h8H,1-5,7H2,(H2,9,10,11)(H2,12,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHYULJPRWPTMTD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(O)(P(=O)(O)O)P(=O)(O)[O-])CCN.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16NNaO7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nerixia

CAS RN

80729-79-9
Record name Neridronate sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080729799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NERIDRONATE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6JVB49Q0F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Neridronate sodium
Reactant of Route 2
Neridronate sodium
Reactant of Route 3
Neridronate sodium
Reactant of Route 4
Neridronate sodium
Reactant of Route 5
Neridronate sodium
Reactant of Route 6
Neridronate sodium

Citations

For This Compound
11
Citations
G La Montagna, D Malesci, R Tirri, G Valentini - Clinical rheumatology, 2005 - Springer
… The clinical features and the therapeutic action of intramuscular neridronate sodium, a third-… intramuscular amino-bisphosphonate (Nerixia, neridronate sodium, 25 mg/month for 6 …
Number of citations: 59 link.springer.com
P D'Eufemia, R Finocchiaro, A Zambrano… - Osteoporosis …, 2017 - Springer
This study evaluates serum creatine kinase isoenzyme activity in children with osteogenesis imperfecta to determine its usefulness as a biochemical marker during treatment with …
Number of citations: 5 link.springer.com
P Li, Y Hu - Journal of Analytical Methods in Chemistry, 2018 - hindawi.com
… What’s more, other kinds of bisphosphonates such as neridronate sodium and alendronate sodium also failed to have a significant impact on the fluorescence of CDs. It was obvious …
Number of citations: 8 www.hindawi.com
R Niimi, A Sudo, M Hasegawa… - The Journal of Bone …, 2006 - boneandjoint.org.uk
… Montagna et al 8 started treatment with an intramuscular amino-bisphosphonate (neridronate sodium, 25 mg/month), calcium carbonate and cholecalciferol two months after the onset of …
Number of citations: 28 boneandjoint.org.uk
LK Bachrach - Endocrine Practice, 2007 - Elsevier
… For children with osteogenesis imperfecta, treatment with pamidronate disodium, alendronate sodium, and neridronate sodium has been linked to gains in bone density, reduced bone …
Number of citations: 74 www.sciencedirect.com
AC SantoraII, A Sharma - Osteoporosis: Pathophysiology and …, 2020 - books.google.com
The definition of osteoporosis as “… a disease characterized by low bone mass, microarchitectural deterioration of bone tissue leading to enhanced bone fragility, and a consequent …
Number of citations: 0 books.google.com
JR Shapiro - Osteogenesis Imperfecta, 2014 - Elsevier
… One month after delivery the patient was treated with neridronate sodium, 25 mg intramuscular/month, calcium carbonate and cholecalciferol. After 3 weeks, including bed rest, the …
Number of citations: 3 www.sciencedirect.com
H Yu, H Yang, E Shi, W Tang - Medicine in drug discovery, 2020 - Elsevier
Phosphorus-containing drugs belong to an important class of therapeutic agents and are widely applied in daily clinical practices. Structurally, the phosphorus-containing drugs can be …
Number of citations: 77 www.sciencedirect.com
R Lenin, RM Raju, DVNS Rao, UK Ray - Medicinal Chemistry Research, 2013 - Springer
Microwave-assisted rapid and efficient procedure for the synthesis of bisphosphonate and their libraries is described in solvent-free medium. Bisphosphonates having nitrogen and …
Number of citations: 29 link.springer.com
NE Mealy, M Bayes - Drugs of the Future, 2004 - [Barcelona, Spain sn]
Number of citations: 0

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。